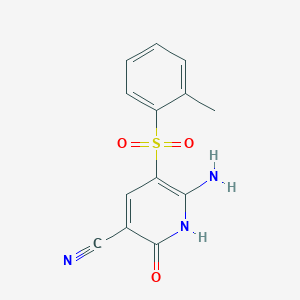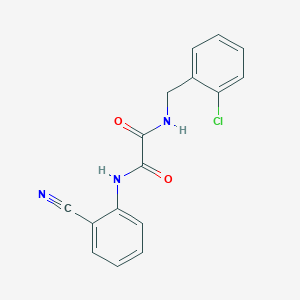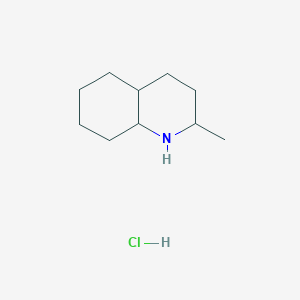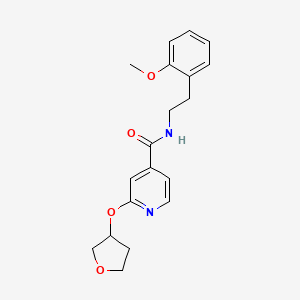
6-Amino-2-hydroxy-5-((2-methylphenyl)sulfonyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Novel Sulfonated Thin-Film Composite Membranes
Research by Liu et al. (2012) introduced novel sulfonated aromatic diamine monomers used to prepare thin-film composite nanofiltration membranes. These membranes exhibited improved water flux for the treatment of dye solutions, highlighting the role of sulfonated compounds in enhancing membrane hydrophilicity and performance in dye rejection processes. The research demonstrates the application of such compounds in the development of advanced filtration technologies (Liu et al., 2012).
Antiprotozoal Activity
Ismail et al. (2003) focused on the synthesis and antiprotozoal activity of aza-analogues, including compounds synthesized from nicotinonitriles. These compounds showed significant in vitro activity against Trypanosoma and Plasmodium species, with some showing curative effects in an in vivo mouse model. This research underscores the potential of nicotinonitrile derivatives in developing new treatments for protozoal infections (Ismail et al., 2003).
Corrosion Inhibitors for Steel
Ansari et al. (2015) and Singh et al. (2016) discussed the use of pyridine derivatives, including nicotinonitrile compounds, as corrosion inhibitors for steel in acidic environments. These studies provide insights into the adsorption behavior and inhibitory effects of these compounds, showcasing their potential in protecting industrial materials from corrosion (Ansari et al., 2015; Singh et al., 2016).
Synthesis of Biologically Active Compounds
Research into the synthesis of biologically active compounds often involves nicotinonitrile derivatives as key intermediates. For example, Behbehani et al. (2011) utilized 2-arylhydrazononitriles for preparing a variety of heterocyclic substances with antimicrobial activities. These studies highlight the versatility of nicotinonitrile derivatives in synthesizing compounds with potential pharmaceutical applications (Behbehani et al., 2011).
Safety and Hazards
properties
IUPAC Name |
6-amino-5-(2-methylphenyl)sulfonyl-2-oxo-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-4-2-3-5-10(8)20(18,19)11-6-9(7-14)13(17)16-12(11)15/h2-6H,1H3,(H3,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UITMPIQXGAWZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C(NC(=O)C(=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(5-Chloro-2-methylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2992500.png)
![2-(benzo[d]oxazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2992501.png)
![5-[[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2992502.png)


![N-(1-cyanoethyl)benzo[f]quinoline-5-carboxamide](/img/structure/B2992505.png)




![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2992518.png)
![8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992519.png)